molecular formula C7H12O B146815 顺-4-庚烯醛 CAS No. 6728-31-0

顺-4-庚烯醛

货号: B146815
CAS 编号: 6728-31-0
分子量: 112.17 g/mol
InChI 键: VVGOCOMZRGWHPI-ONEGZZNKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

cis-4-Heptenal: is an unsaturated aldehyde with the chemical formula CH₃CH₂CH=CHCH₂CH₂CHO . It is a colorless to light yellow liquid with a distinctive odor reminiscent of heptaldehyde, often described as fatty, green, and somewhat fishy. This compound is naturally found in various foods, including dairy products and seafood, and is associated with the off-flavors in fish oil .

科学研究应用

cis-4-Heptenal has several applications in scientific research:

作用机制

Target of Action

cis-4-Heptenal is a chemical compound that primarily targets the olfactory receptors . These receptors play a crucial role in the perception of smell. When cis-4-Heptenal binds to these receptors, it elicits a specific aroma perception .

Mode of Action

The interaction of cis-4-Heptenal with its targets involves molecular binding to the olfactory receptors. This binding triggers a sensory response, leading to the perception of a specific aroma. The compound’s ability to contribute to the scent profile of various products is a result of this interaction .

Pharmacokinetics

As a flavoring agent, it is generally recognized as safe by the joint fao/who expert committee on food additives (jecfa)

Result of Action

The primary result of cis-4-Heptenal’s action is the elicitation of a specific aroma perception. This is due to its interaction with olfactory receptors. It contributes to the scent profile of various products, and it’s also associated with the off-flavors in fish oil .

Action Environment

The action of cis-4-Heptenal can be influenced by environmental factors. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, it should be stored in a stable environment to maintain its efficacy and stability .

准备方法

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for cis-4-Heptenal are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications.

化学反应分析

Types of Reactions:

    Oxidation: cis-4-Heptenal can undergo oxidation reactions, where it is converted to carboxylic acids or other oxidized products.

    Reduction: Reduction of cis-4-Heptenal can yield alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various catalysts and reagents can be employed depending on the specific substitution reaction.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Products vary based on the substituent introduced.

相似化合物的比较

  • trans-2,cis-6-Nonadienal
  • 2,4-Heptadienal
  • trans-2-Decenal
  • cis-5-Octen-1-ol
  • 1-Heptene
  • trans-3-Hexenoic acid

Comparison: cis-4-Heptenal is unique due to its specific odor profile and its occurrence in various natural sources. While similar compounds like trans-2,cis-6-Nonadienal and 2,4-Heptadienal also have distinct odors, cis-4-Heptenal’s presence in dairy and seafood products, as well as its role in off-flavors in fish oil, sets it apart .

属性

CAS 编号

6728-31-0

分子式

C7H12O

分子量

112.17 g/mol

IUPAC 名称

(E)-hept-4-enal

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+

InChI 键

VVGOCOMZRGWHPI-ONEGZZNKSA-N

SMILES

CCC=CCCC=O

手性 SMILES

CC/C=C/CCC=O

规范 SMILES

CCC=CCCC=O

密度

0.843-0.855

Key on ui other cas no.

6728-31-0

物理描述

slightly yellow liquid with a fatty, green odou

Pictograms

Flammable; Irritant

溶解度

soluble in alcohol and most fixed oils;  insoluble in wate

同义词

(4Z)-4-Heptenal;  (Z)-4-Heptenal;  (4Z)-Heptenal;  (Z)-4-Heptenal;  4-cis-Heptenal

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cis-4-Heptenal known for?

A1: cis-4-Heptenal is a volatile organic compound primarily recognized for its distinct fishy odor. [] It is a key contributor to the undesirable "cold storage" flavor that develops in frozen fish products like cod fillets during storage. []

Q2: How does the presence of cis-4-Heptenal impact the flavor of food products?

A2: In food products like mayonnaise enriched with fish oil, cis-4-Heptenal, along with trans,cis-2,4-heptadienal, plays a crucial role in the development of unpleasant fishy and rancid off-flavors. [] This is attributed to its formation as a lipid oxidation product during storage.

Q3: What is the chemical structure of cis-4-Heptenal?

A3: cis-4-Heptenal has the molecular formula C7H12O and a molecular weight of 112.17 g/mol. [] It is an unsaturated aldehyde with a cis double bond at the 4th carbon atom. While spectroscopic data is not directly provided in the research excerpts, common characterization techniques for aldehydes like cis-4-Heptenal include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, ]

Q4: Can the concentration of cis-4-Heptenal in fish be controlled?

A4: Yes, research suggests that starving cod before processing can significantly reduce the development of "cold storage" flavor in frozen fillets. [] This reduction is linked to a lower concentration of cis-4-Heptenal in the starved fish. The process is believed to work by limiting the availability of precursors needed for cis-4-Heptenal formation during frozen storage.

Q5: How does cis-4-Heptenal react in the atmosphere?

A5: cis-4-Heptenal reacts with nitrate radicals (NO3) in the atmosphere. [] This reaction is temperature-dependent, with the rate increasing at higher temperatures. The study of this reaction is crucial for understanding the fate and atmospheric lifetime of unsaturated aldehydes like cis-4-Heptenal.

Q6: Is there a way to predict the rate constant for the reaction of cis-4-Heptenal with NO3 radicals?

A6: Yes, structure-activity relationships (SARs) have been developed to estimate the rate constants for the reactions of NO3 radicals with various organic compounds, including cis-4-Heptenal. [] These SARs consider the structural features of the compound to predict its reactivity.

Q7: How accurate are these SAR predictions for cis-4-Heptenal?

A7: While SARs provide reasonable estimates, a study found that the SAR prediction for the reaction of NO3 with 1,3-butadiene was significantly lower than the experimentally measured value. [] This discrepancy highlights the limitations of SARs, particularly for compounds with conjugated systems like 1,3-butadiene.

Q8: Can cis-4-Heptenal be synthesized in the lab?

A8: Yes, cis-4-Heptenal can be synthesized through a formal synthesis pathway. [] This pathway involves multiple steps and utilizes reactions like ring-closing metathesis and the generation of carbamoyl radicals from dithiocarbamate precursors.

Q9: Are there any applications of cis-4-Heptenal in flavor and fragrance industries?

A9: Despite its association with unpleasant fishy odors, cis-4-Heptenal, in controlled amounts, can contribute to specific milk-flavored essences. [] When added to candy formulations, it adds a unique dimension to the overall aroma profile, making it more mellow, full-bodied, and enhances the milky sweetness and buttery sensation. []

Q10: How does the addition of cis-4-Heptenal affect the sensory experience of milk-flavored candies?

A10: Incorporating a small quantity (2–4 ppm) of cis-4-Heptenal along with 5-methyl-2-phenyl-2-hexenal in a 1:(10-20) ratio significantly enhances the milk-flavored essence used in candies. [] The addition improves the freshness of the initial aroma and imparts a creamier and richer flavor profile to the final product. []

Q11: Are there methods to detect and quantify cis-4-Heptenal in complex mixtures?

A11: Yes, Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used technique for characterizing and monitoring volatile compounds, including cis-4-Heptenal, in various matrices. [, ] In the context of fish oil oxidation, a specialized method using stir bar sorptive extraction (SBSE) headspace GC/MS in negative ion chemical ionization (NICI) mode has been developed to quantify aldehydes, including cis-4-Heptenal. [] This approach enables the detection of these compounds at trace levels (>100 ppb).

Q12: Can cis-4-Heptenal be used as an indicator of marine oil oxidation?

A12: While several aldehydes are generated during lipid oxidation, cis-4-Heptenal itself might not be the most reliable indicator. [] This is because other aldehydes like trans,trans-2,4-heptadienal might be more prevalent and readily detectable in fresh and aged commercial fish oils. [] Therefore, focusing on the presence and levels of these other aldehydes could provide a more accurate assessment of marine oil oxidation.

Q13: How does the presence of hemoglobin affect the formation of cis-4-Heptenal in fish?

A13: Studies on cod muscle membrane lipids indicate that hemoglobin from different fish species can influence volatile compound formation, including cis-4-Heptenal, during chilled storage. [] For instance, cod hemoglobin exhibited a more potent pro-oxidative effect compared to char hemoglobin, leading to higher initial levels of cis-4-Heptenal and other volatiles, contributing to a more pronounced rancid odor. [] These findings suggest a potential link between hemoglobin type and the rate of lipid oxidation, impacting the development of undesirable flavors.

Q14: Does increasing the concentration of polyunsaturated fatty acids in milk affect its oxidative stability?

A14: Research indicates that enriching milk with polyunsaturated fatty acids, particularly cis-9, cis-12, cis-15 18:3 (alpha-linolenic acid), through postruminal linseed oil supplementation, can increase its susceptibility to oxidative degradation. [] This heightened oxidation leads to an increase in lipid oxidation products, including volatile compounds like cis-4-Heptenal, ultimately affecting the flavor and shelf-life of the milk.

Q15: Can cis-4-Heptenal be used to mask unpleasant odors from other compounds?

A15: Yes, cis-4-Heptenal, alongside other compounds like butyl 2-methylbutanoate and alpha-terpinene, has shown potential in mitigating the strong, unpleasant odors associated with polysulfide compounds. [] These compounds are often characterized by their pungent, sulfur-like smell. The use of cis-4-Heptenal in this context suggests its potential application in odor-masking strategies.

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